molecular formula C10H15N3O3 B2843566 Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate CAS No. 2228252-17-1

Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate

Cat. No.: B2843566
CAS No.: 2228252-17-1
M. Wt: 225.248
InChI Key: JGYDVDSUWDYBRD-UHFFFAOYSA-N
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Description

Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core substituted with an azidomethyl group at position 1 and a methyl group at position 3. The ethyl ester at position 4 enhances solubility in organic solvents. The azide functional group (-N₃) confers reactivity for applications in click chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable in medicinal chemistry and materials science .

Key structural attributes include:

  • Molecular formula: C₁₁H₁₇N₃O₃
  • Molecular weight: 239.3 g/mol
  • CAS Registry Number: 2229261-01-0 (for the 3,3-dimethyl analog; the 3-methyl variant may differ) .

Properties

IUPAC Name

ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-3-15-8(14)10-4-9(5-10,6-12-13-11)16-7(10)2/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYDVDSUWDYBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction, which is a photochemical process used to construct the bicyclic core of the molecule

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Photochemical reactors and continuous flow systems can be employed to enhance the efficiency of the [2+2] cycloaddition process .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the azidomethyl group, leading to the formation of nitro or nitroso derivatives.

    Reduction: Reduction of the azide group can yield amine derivatives, which can be further functionalized.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under mild conditions to achieve substitution reactions.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Amine derivatives.

    Substitution: Various functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate involves its interaction with molecular targets through its azide and ester functional groups. The azide group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various biochemical applications, including labeling and cross-linking studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

The compound’s unique properties are best understood through comparison with derivatives that vary in substituents or functional groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (Target) 3-methyl, azidomethyl C₁₁H₁₇N₃O₃ 239.3 Azide enables click chemistry; strained bicyclic core enhances reactivity .
Ethyl 1-(azidomethyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3,3-dimethyl, azidomethyl C₁₂H₁₉N₃O₃ 253.3 Increased steric hindrance from dimethyl groups; discontinued commercial availability .
Ethyl 1-(aminomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate 3-methyl, aminomethyl C₁₀H₁₇NO₃ 199.2 Amine group allows for amide coupling; potential pharmaceutical intermediate .
Ethyl 1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate Iodomethyl C₉H₁₃IO₃ 296.1 Halogen substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Key Observations :
  • Steric Effects : The 3,3-dimethyl analog (C₁₂H₁₉N₃O₃) exhibits greater steric bulk, which may hinder reactivity in cycloaddition reactions compared to the 3-methyl variant .
  • Functional Group Reactivity: The azidomethyl group in the target compound facilitates CuAAC, whereas the aminomethyl derivative is more suited for nucleophilic acyl substitutions . The iodomethyl analog (C₉H₁₃IO₃) serves as a substrate for halogen-exchange reactions, expanding utility in synthetic diversification .
Comparison of Reactivity :
  • Azide vs. Amine : The azide group’s high energy content makes it prone to explosive decomposition, requiring careful handling. In contrast, the amine derivative is more stable but requires protection during synthesis .
  • Dimethyl vs. Methyl Substituents : The 3,3-dimethyl variant’s steric bulk may reduce reaction rates in CuAAC compared to the less hindered 3-methyl analog .

Physicochemical and Commercial Considerations

  • Thermal Stability: Azide-containing compounds generally require storage at low temperatures (-20°C) to prevent degradation, whereas the aminomethyl derivative is stable at ambient conditions .
  • Commercial Availability: The 3,3-dimethyl analog is discontinued, highlighting the 3-methyl variant’s practical relevance . The aminomethyl derivative is widely supplied by pharmaceutical intermediates manufacturers, reflecting its role in drug development .

Biological Activity

Ethyl 1-(azidomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylate (CAS Number: 2228156-42-9) is a complex organic compound characterized by its unique bicyclic structure and the presence of an azidomethyl group. This compound has garnered interest in various scientific fields, particularly in medicinal chemistry and materials science, due to its potential biological activity and reactivity.

Structural Characteristics

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₃N₃O₃
  • Molecular Weight : 211 Da
  • InChI Key : WXVQZCUHIRLYBX-UHFFFAOYSA-N

Physical Properties

PropertyValue
LogP0.61
Heavy Atoms Count15
Rotatable Bonds Count5
Polar Surface Area65 Ų
Hydrogen Bond Acceptors4
Hydrogen Bond Donors0

The biological activity of this compound is primarily attributed to its azidomethyl group, which can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity allows for versatile applications in bioconjugation and the development of new therapeutic agents.

Research Findings

Recent studies have explored the compound's potential in various biological contexts:

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of several azide-containing compounds, including this compound against various bacterial strains. Results indicated a moderate inhibitory effect, warranting further investigation into structural modifications to enhance potency.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of autotaxin, an enzyme involved in lysophosphatidic acid production, revealed that modifications to the azidomethyl group could lead to improved inhibition profiles, suggesting potential therapeutic applications in fibrotic diseases.

Scientific Applications

This compound serves as a valuable building block in synthetic organic chemistry, facilitating the development of complex molecules with specific biological activities.

Industrial Applications

In industrial settings, this compound can be utilized in the synthesis of polymers and advanced materials, leveraging its unique structural properties to impart desirable characteristics to final products.

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